molecular formula C21H19ClN2O4S B2543863 7-Chloro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-61-2

7-Chloro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2543863
CAS No.: 874397-61-2
M. Wt: 430.9
InChI Key: IXAQCOXROXUTBY-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-c]pyrrole-3,9-dione class, characterized by a fused tricyclic scaffold. Key structural features include:

  • 7-Chloro substitution: Enhances electron-withdrawing effects and influences binding interactions.
  • Thiophen-2-yl group: A sulfur-containing heterocycle that contributes to π-π stacking and hydrophobic interactions.

Properties

IUPAC Name

7-chloro-2-(2-morpholin-4-ylethyl)-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c22-13-3-4-15-14(12-13)19(25)17-18(16-2-1-11-29-16)24(21(26)20(17)28-15)6-5-23-7-9-27-10-8-23/h1-4,11-12,18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAQCOXROXUTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antibacterial, antimalarial, and antioxidant properties.

Chemical Structure and Synthesis

The compound features a unique chromeno-pyrrole framework that contributes to its biological activity. The synthesis typically involves a multicomponent reaction that allows for the formation of diverse derivatives. A study reported a successful synthesis method yielding high purity compounds with good yields (43–86%) through a one-pot process involving various aldehydes and amines .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, molecular docking studies have shown that these compounds can inhibit key bacterial enzymes such as DNA gyrase and dihydrofolate reductase . The binding affinity of these compounds to their targets suggests a mechanism of action that disrupts bacterial growth.

Target Protein PDB ID Activity
DNA Gyrase1KZNInhibition of DNA replication
Dihydrofolate Reductase2W9SInhibition of folate metabolism

Antimalarial Activity

The compound's potential as an antimalarial agent has been explored through structure-activity relationship studies. Similar derivatives have shown low nanomolar activity against Plasmodium falciparum, indicating that modifications in the chemical structure can enhance efficacy. For example, chlorinated analogues have demonstrated improved potency compared to their fluorinated counterparts .

Antioxidant Activity

Compounds within this class have also been noted for their antioxidant properties. The presence of thiophene and chromene moieties is believed to contribute to free radical scavenging activities. Studies suggest that these compounds can mitigate oxidative stress by neutralizing reactive oxygen species (ROS), which is crucial in preventing cellular damage and various diseases .

Case Studies

Several case studies highlight the biological relevance of compounds related to this compound:

  • Antibacterial Efficacy : A study demonstrated that structural modifications led to enhanced antibacterial activity against multi-drug resistant strains of bacteria. The optimized derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics.
  • Antimalarial Screening : In vitro assays revealed that specific derivatives achieved IC50 values in the low nanomolar range against P. falciparum strains, suggesting strong potential as new antimalarial agents.
  • Oxidative Stress Reduction : In cellular models, the compound was effective in reducing markers of oxidative stress, indicating its potential role in therapeutic strategies aimed at combating oxidative damage-related diseases.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Several studies have demonstrated the anticancer properties of 7-Chloro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:

  • In Vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. For instance, it has been tested against breast cancer and lung cancer cells, exhibiting IC50 values in the low micromolar range.
  • Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins. This suggests its potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in cancer progression:

  • Kinase Inhibition : It has been shown to inhibit kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are involved in tumor growth and angiogenesis.

Case Studies

A notable case study involved synthesizing derivatives based on the core structure of this compound:

Synthesis Methodology

Multi-step organic reactions were employed to derive various analogs of the compound. These derivatives were evaluated for their biological activity.

Biological Evaluation

The synthesized derivatives were tested against different cancer types, showing varying levels of activity. Some derivatives exhibited enhanced potency compared to the parent compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Implications

The following analogs share the chromeno[2,3-c]pyrrole-3,9-dione core but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Substituent at Position 1 Substituent at Position 2 Notable Features
Target Compound Thiophen-2-yl 2-(2-Morpholinoethyl) Thiophene enhances lipophilicity; morpholine improves solubility
7-Chloro-1-(4-fluorophenyl)-2-[2-(4-morpholinyl)ethyl]-analog () 4-Fluorophenyl 2-(2-Morpholinoethyl) Fluorine increases electronegativity; may alter receptor binding
7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(5-methyl-oxazol-3-yl)-analog () 2-Fluorophenyl 5-Methyl-1,2-oxazol-3-yl Oxazole introduces rigidity; 2-fluorophenyl may reduce steric hindrance
7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-analog () 3-Nitrophenyl Thiazol-2-yl Nitro group increases electron deficiency; thiazole offers hydrogen-bonding

Key Comparative Insights

Aromatic Substituent Effects
  • Thiophen-2-yl (Target) : Sulfur’s polarizability may enhance binding to aromatic residues in enzymes compared to fluorophenyl or nitrophenyl groups.
  • Fluorophenyl ( & 2) : Fluorine’s electronegativity improves metabolic stability but may reduce π-π interactions relative to thiophene.
Position 2 Substituent Variations
  • Morpholinoethyl (Target & ): Morpholine’s oxygen and nitrogen atoms enhance solubility and enable hydrogen bonding, advantageous for pharmacokinetics.
  • Oxazol-3-yl () : The oxazole ring’s rigidity could restrict conformational flexibility, impacting target selectivity .
  • Thiazol-2-yl () : Thiazole’s sulfur and nitrogen atoms may engage in metal coordination or additional hydrogen bonding .
Additional Modifications
  • 6-Methyl Group () : Methyl substitution at position 6 could sterically hinder interactions or improve membrane permeability .

Research Findings and Trends

While direct biological data are unavailable, structural analysis reveals:

Solubility: Morpholinoethyl-containing compounds (Target, ) likely exhibit higher aqueous solubility due to the polar morpholine group.

Heterocyclic Diversity : Thiophene, oxazole, and thiazole rings offer distinct electronic and steric profiles for targeting specific enzymes or receptors.

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